
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate
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Overview
Description
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate: is an organic compound with the chemical formula C8H17N3O3 and a molecular weight of 203.24 g/mol . It is also known by other names such as N-(3-hydrazino-3-oxopropyl)carbamic acid tert-butyl ester . This compound is typically found as a colorless liquid or solid and is soluble in organic solvents like alcohols and ketones .
Preparation Methods
The synthesis of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate generally involves a two-step reaction :
Reaction of tert-Butyl chloroacetate with hydrazine: This step produces .
Reaction of N-chloropropylguanidine with tert-Butyl oxalate: This step yields N-(3-hydrazino-3-oxopropyl)carbamic acid tert-butyl ester .
Chemical Reactions Analysis
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate has several applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.
Biology: It is employed in the synthesis of specific polymers and copolymers.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate involves its interaction with molecular targets and pathways . It can form hydrazones by condensing with aldehydes, which are intermediates in the synthesis of various bioactive compounds . The specific molecular targets and pathways depend on the context of its application, such as in pharmaceutical synthesis or polymer production .
Comparison with Similar Compounds
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate can be compared with similar compounds like tert-Butyl carbazate and tert-Butyl (3-hydroxypropyl)carbamate . While these compounds share some structural similarities, this compound is unique in its specific functional groups and reactivity. This uniqueness makes it valuable for particular synthetic applications and research purposes .
Biological Activity
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the hydrazine moiety and carbamate functional group, suggests various applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₇N₃O₃
- Molecular Weight : 203.24 g/mol
- CAS Number : 42116-56-3
- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C .
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with hydrazine derivatives, leading to the formation of the hydrazine functional group. This process can be optimized through various organic synthesis techniques to enhance yield and purity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing hydrazine groups have been shown to inhibit bacterial growth effectively. A study evaluated several hydrazine-based compounds for their antibacterial properties against various strains, revealing that modifications to the hydrazine structure could enhance efficacy against resistant strains .
Anti-inflammatory Effects
The anti-inflammatory potential of carbamate derivatives has been explored in several studies. In vivo assays demonstrated that certain derivatives exhibited promising anti-inflammatory activity comparable to standard drugs like indomethacin. The percentage inhibition of inflammation ranged from 39% to 54%, indicating a significant biological impact .
Anticancer Activity
The anticancer properties of hydrazine-containing compounds have also been investigated. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, studies have shown that hydrazine derivatives can inhibit key enzymes involved in cancer progression, suggesting their potential as therapeutic agents in oncology .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and cancer pathways. The binding affinity and specificity of these interactions are critical for understanding its therapeutic potential.
Case Studies
- Antimicrobial Study : A recent study assessed a series of hydrazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Research : In a carrageenan-induced paw edema model, compounds structurally related to this compound demonstrated a dose-dependent reduction in inflammation, supporting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-Butyl (3-hydrazino-3-oxopropyl)carbamate with high purity?
- Methodology : Optimize the coupling of tert-butyl carbamate precursors with hydrazine derivatives under inert conditions. Use Boc (tert-butoxycarbonyl) protection to stabilize reactive intermediates, as seen in analogous carbamate syntheses (e.g., tert-butyl N-(2-oxopropyl)carbamate synthesis via hydrazine coupling ). Control reaction temperature (0–5°C) to minimize side reactions and employ anhydrous solvents (e.g., THF or DCM) for higher yields. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity by HPLC (>98%) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Analyze 1H and 13C NMR spectra for diagnostic peaks, such as the tert-butyl group (1.2–1.4 ppm for 1H, ~28 ppm for 13C) and hydrazino protons (δ 2.5–3.5 ppm). Compare with structurally similar compounds (e.g., tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate ).
- IR : Confirm the presence of carbonyl (C=O, ~1680–1720 cm−1) and hydrazine (N–H, ~3300 cm−1) functional groups.
- Mass Spec : Use high-resolution MS to validate molecular ion peaks (e.g., [M+H]+) against theoretical values .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory NMR data when analyzing this compound derivatives?
- Methodology :
- Decoupling Experiments : Perform 1H-15N HMBC to resolve overlapping hydrazino proton signals .
- Computational Validation : Compare experimental 13C shifts (e.g., carbonyl carbons at ~155–160 ppm) with density functional theory (DFT)-calculated values to identify discrepancies .
- Crystallography : If crystalline derivatives are obtainable, use X-ray diffraction to unambiguously assign stereochemistry, as demonstrated for tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate .
Q. How can computational modeling optimize reaction pathways for this compound in complex syntheses?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to map energy profiles for hydrazine coupling steps. Identify transition states and intermediates to predict regioselectivity .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to select optimal polar aprotic solvents (e.g., DMF vs. THF) for kinetic control .
- Machine Learning : Train models on existing carbamate reaction datasets to predict yield-limiting factors (e.g., steric hindrance from tert-butyl groups) .
Q. What factors should be considered when designing a kinetic study for the hydrolysis of this compound under varying pH conditions?
- Methodology :
- pH Buffers : Use phosphate (pH 2–7) and borate (pH 8–10) buffers to maintain ionic strength. Monitor pH drift with a calibrated electrode .
- Analytical Techniques : Quantify hydrolysis products via HPLC (C18 column, UV detection at 210 nm) or 1H NMR tracking of tert-butyl group degradation .
- Temperature Control : Conduct reactions in a thermostated water bath (±0.1°C) to isolate pH effects from thermal degradation .
Q. Safety and Contradiction Analysis
Q. What safety precautions are critical when handling this compound in exothermic reactions?
- Methodology :
- Ventilation : Use a fume hood to avoid inhalation of hydrazine vapors, which are toxic and potentially carcinogenic .
- Thermal Monitoring : Equip reactors with temperature probes and cooling jackets to mitigate runaway reactions during Boc deprotection (common exotherm at >50°C) .
- PPE : Wear nitrile gloves and flame-resistant lab coats, as tert-butyl derivatives may decompose under heat to release flammable gases .
Q. How should researchers address discrepancies in reported hydrazine reactivity for this compound derivatives?
- Methodology :
- Controlled Replicates : Repeat reactions under identical conditions (solvent, temperature, stoichiometry) to isolate batch-to-batch variability (e.g., impurity profiles in hydrazine sources) .
- Cross-Validation : Compare results with structurally validated analogs (e.g., tert-butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate ) to rule out stereochemical interference.
- Meta-Analysis : Review literature for solvent-dependent reactivity trends (e.g., hydrazine nucleophilicity in DMSO vs. ethanol) .
Properties
IUPAC Name |
tert-butyl N-(3-hydrazinyl-3-oxopropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)10-5-4-6(12)11-9/h4-5,9H2,1-3H3,(H,10,13)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQUZNXTFVGDPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.